1,1,1-Trifluoro-5-(thiophen-3-yl)pent-4-yn-2-ol
Overview
Description
1,1,1-Trifluoro-5-(thiophen-3-yl)pent-4-yn-2-ol, also known as TFTP, is an organosulfur compound and a synthetic precursor to a range of organosulfur compounds. It is a colorless liquid with a pungent odor and is soluble in organic solvents. TFTP has been studied for its potential applications in a variety of areas, including medicinal chemistry, organosulfur chemistry, and catalysis.
Scientific Research Applications
Antimicrobial Applications
Thiophene derivatives, such as “1,1,1-Trifluoro-5-(thiophen-3-yl)pent-4-yn-2-ol”, have been shown to exhibit antimicrobial properties . They can be used in the development of new antimicrobial agents that are effective against a range of pathogenic bacteria and fungi . This is particularly important in the face of rising antibiotic resistance.
Anti-inflammatory and Analgesic Effects
Research indicates that thiophene compounds can act as anti-inflammatory and analgesic agents. This makes them valuable in the treatment of chronic inflammatory diseases and pain management .
Antitumor Activity
The compound has shown promise in antitumor activity , suggesting its use in cancer therapy. Thiophene derivatives can be designed to target specific pathways involved in cancer cell proliferation and survival .
Corrosion Inhibition
In the field of materials science, thiophene derivatives are used as corrosion inhibitors . They help protect metals from corrosion, thereby extending the life of metal components in various industrial applications .
Light-Emitting Diodes (LEDs)
Thiophene-based compounds are utilized in the fabrication of light-emitting diodes (LEDs) . Their unique electronic properties make them suitable for use in optoelectronic devices .
Estrogen Receptor Modulation
Some thiophene derivatives are known to modulate estrogen receptors . This application is significant in the development of drugs for conditions related to estrogen receptor activity, such as breast cancer .
Kinase Inhibition
Thiophene compounds have been identified as potential kinase inhibitors . Kinases are enzymes that play a crucial role in signal transduction and are targets for the treatment of various diseases, including cancer .
properties
IUPAC Name |
1,1,1-trifluoro-5-thiophen-3-ylpent-4-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3OS/c10-9(11,12)8(13)3-1-2-7-4-5-14-6-7/h4-6,8,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNIDUDVFERPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C#CCC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-5-(thiophen-3-yl)pent-4-yn-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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